5-Nitro-2-phenylindazole
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Overview
Description
5-Nitro-2-phenylindazole is a chemical compound belonging to the class of nitrobenzazoles. It is characterized by the presence of a nitro group (-NO₂) attached to the fifth position of the indazole ring, which is further substituted with a phenyl group at the second position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
Target of Action
It’s known that nitro derivatives of benzazoles, a class to which 5-nitro-2-phenylindazole belongs, have found wide applications in various branches of medicine, technology, and agriculture .
Mode of Action
It is known that the nitration of benzazoles, a process in which this compound is synthesized, is a complex process where the experimental conditions can modify the product orientation
Biochemical Pathways
It’s known that nitrobenzazoles are convenient synthons and intermediates in organic synthesis
Result of Action
It’s known that nitrobenzazoles have been used as radiosensitizers, anesthetics, anticancer medications, dyes, plasticizers, ionic liquids, pesticides, herbicides, and plant growth regulators
Action Environment
It’s known that the ability of azoles to electrophilic substitution is determined by the activity of reagents, the basicity of substrates, and the acidity of the medium . This suggests that environmental factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 5-nitro-2-phenylindazole involves the nitration of 2-phenylindazole. This process typically employs a mixture of sulfuric acid and nitric acid at low temperatures (0°C) to achieve the desired nitration. The reaction yields both this compound and 7-nitro-2-phenylindazole, which can be separated and identified using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-phenylindazole undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group makes the compound susceptible to further electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions:
Electrophilic Substitution: Sulfuric acid and nitric acid mixtures are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophilic Substitution: Strong nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 5-Amino-2-phenylindazole.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-phenylindazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Organic Synthesis:
Materials Science: It is employed in the development of advanced materials, such as dyes and polymers, due to its unique electronic properties.
Comparison with Similar Compounds
5-Nitroindazole: Similar structure but lacks the phenyl group at the second position.
2-Phenylindazole: Lacks the nitro group at the fifth position.
7-Nitro-2-phenylindazole: Nitro group is positioned at the seventh position instead of the fifth.
Uniqueness: 5-Nitro-2-phenylindazole is unique due to the specific positioning of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-nitro-2-phenylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-6-7-13-10(8-12)9-15(14-13)11-4-2-1-3-5-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEXSNSVJTVIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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